6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Lipophilicity Drug-likeness Oral bioavailability

6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic small-molecule nicotinamide (pyridine-3-carboxamide) derivative characterized by a 6-position oxan-4-ylmethoxy ether and an N-(4-trifluoromethylphenyl) amide substituent. The compound has a molecular weight of 380.4 g/mol, a computed XLogP3-AA of 3.5, a topological polar surface area of 60.5 Ų, and a single hydrogen-bond donor, placing it within the physicochemical space typical of orally bioavailable lead-like compounds.

Molecular Formula C19H19F3N2O3
Molecular Weight 380.367
CAS No. 2034241-46-6
Cat. No. B2817390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
CAS2034241-46-6
Molecular FormulaC19H19F3N2O3
Molecular Weight380.367
Structural Identifiers
SMILESC1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H19F3N2O3/c20-19(21,22)15-2-4-16(5-3-15)24-18(25)14-1-6-17(23-11-14)27-12-13-7-9-26-10-8-13/h1-6,11,13H,7-10,12H2,(H,24,25)
InChIKeyPQDMXXDVUSFVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide (CAS 2034241-46-6): Core Identity and Structural Class for Procurement Screening


6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic small-molecule nicotinamide (pyridine-3-carboxamide) derivative characterized by a 6-position oxan-4-ylmethoxy ether and an N-(4-trifluoromethylphenyl) amide substituent [1]. The compound has a molecular weight of 380.4 g/mol, a computed XLogP3-AA of 3.5, a topological polar surface area of 60.5 Ų, and a single hydrogen-bond donor, placing it within the physicochemical space typical of orally bioavailable lead-like compounds [1]. It is cataloged in the PubChem database (CID 91815411) and belongs to a broader patent-class of heteroaryl-substituted nicotinamide compounds explored as kinase inhibitors [2]. No primary research publication or patent explicitly characterizes this specific compound’s biological activity at the time of analysis.

Why Generic Substitution Fails for 6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide: Scaffold Constraints and SAR Uncertainty


Within the 6-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinamide chemotype, even minor structural perturbations of the N-aryl amide substituent can produce marked shifts in potency, selectivity, and physicochemical properties, yet systematic comparative structure–activity relationship (SAR) data remain unpublished for this specific compound [1]. The 4-trifluoromethylphenyl group imparts distinct electronic (σₚ = 0.54 for CF₃) and steric characteristics compared to alternative substituents found in closely cataloged analogs—such as the unsubstituted phenyl, 4-methylpyridin-3-yl (CAS 2034279-25-7), 5-methylisoxazol-3-yl (CAS 2034278-67-4), or 2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl (CAS 2034449-11-9) variants—making the assumption of functional interchangeability unfounded without direct comparative experimental evidence [1]. The absence of published target-engagement or phenotypic data for this compound means that any substitution decision based solely on scaffold similarity introduces unquantifiable risk in assay reproducibility [1].

Quantitative Differentiation Evidence for 6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide (CAS 2034241-46-6) Relative to Closest Analogs


Physicochemical Property Differentiator: Computed Lipophilicity and Topological Polar Surface Area Versus Scaffold Analogs

The target compound possesses a computed XLogP3-AA of 3.5 and a topological polar surface area (TPSA) of 60.5 Ų, as calculated by PubChem [1]. These values place it within the favorable oral drug-like space (Lipinski's Rule of Five compliant: MW <500, XLogP <5, HBD ≤5, HBA ≤10). By chemotype-level inference, altering the N-aryl amide substituent from 4-trifluoromethylphenyl to, for example, a 5-methylisoxazol-3-yl group (CAS 2034278-67-4) would be expected to reduce lipophilicity and alter TPSA, potentially shifting absorption, distribution, metabolism, and excretion (ADME) profiles. However, experimentally measured logP/logD, solubility, and permeability data for this specific compound have not been publicly reported.

Lipophilicity Drug-likeness Oral bioavailability

Molecular Weight and Heavy Atom Count Differentiator for Library Screening Logistics

The target compound has a molecular weight of 380.4 g/mol and 27 heavy atoms [1]. This differentiates it from lighter analogs such as the unsubstituted 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (MW ≈236 g/mol) and from heavier analogs bearing bicyclic heteroaryl amide substituents (MW >430 g/mol for certain indole- or benzimidazole-containing variants cataloged in patent US9169252) [2]. The intermediate molecular weight positions this compound in a property window that balances synthetic tractability with sufficient complexity for target engagement, although no comparative solubility or formulation data exist.

High-throughput screening Compound logistics Solubility

Hydrogen-Bond Donor Profile Differentiator for Target-Binding Predictions

The compound possesses exactly one hydrogen-bond donor (the amide NH) and seven hydrogen-bond acceptors (ether oxygen, pyridine nitrogen, amide carbonyl, and three fluorine atoms acting as weak acceptors), as computed by Cactvs [1]. This HBD count is identical to that of the 4-methylpyridin-3-yl analog (CAS 2034279-25-7) but differs from the 2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl analog (CAS 2034449-11-9), which introduces an additional urea-like NH donor. An altered HBD count can shift binding-mode preferences in kinase ATP-binding pockets where hinge-region hydrogen-bond networks are sensitive to donor/acceptor topology.

Hydrogen bonding Target engagement Docking

Patent Landscape and Target Class Context for Procurement Prioritization

The compound falls within the generic Markush structure of US Patent 9,169,252 B2, which claims heteroaryl-substituted nicotinamide compounds as IRAK-4 kinase inhibitors [1]. While the patent exemplifies numerous compounds with picomolar to low-nanomolar IRAK-4 IC50 values in biochemical assays (e.g., IC50 = 5.8 nM for compound 618 under pH 7.2 conditions), the specific target compound (CAS 2034241-46-6) is not individually exemplified and has no publicly reported IRAK-4 or kinase panel data [1]. The 4-trifluoromethylphenyl motif is, however, a privileged fragment in kinase inhibitor design, appearing in approved agents such as sorafenib and regorafenib. Procurement of this compound may be justified in the context of exploring the SAR around the patent-exemplified nicotinamide series, but its activity is unverified.

Intellectual property Kinase inhibition IRAK-4

Research and Industrial Application Scenarios for 6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide (CAS 2034241-46-6)


SAR Expansion Probe in Heteroaryl Nicotinamide Kinase Inhibitor Programs

The compound serves as a logical SAR probe for exploring the N-aryl substituent space within the patent-defended nicotinamide IRAK-4 inhibitor series [1]. Its 4-trifluoromethylphenyl group represents a distinct electronic and steric environment relative to exemplified pyrazolyl, indolyl, and pyrrolo[2,3-b]pyridinyl amides. Procurement enables systematic profiling of potency shifts, selectivity windows, and ADME trends driven by the CF₃ substituent, provided that the compound is tested head-to-head with patent-exemplified reference compounds under identical assay conditions.

Physicochemical Benchmarking and In Silico Model Validation

With its well-defined computed properties (MW = 380.4, XLogP3-AA = 3.5, TPSA = 60.5 Ų, HBD = 1) [1], the compound is suitable as a calibration standard for validating in silico ADME prediction models, chromatographic logD determination methods, or computational solubility algorithms. Its intermediate lipophilicity and single H-bond donor make it a useful reference point for method development across the nicotinamide chemotype.

Negative Control or Inactive Comparator in Phenotypic Screening Cascades

In the absence of published bioactivity data, the compound may be deployed as a scaffold-matched negative control in phenotypic screens where active nicotinamide-based inhibitors are being profiled. Its structural similarity to known IRAK-4 inhibitors [1], combined with unverified target engagement, makes it a candidate for establishing baseline assay windows, provided that inactivity is experimentally confirmed in the relevant assay system prior to large-scale deployment.

Chemical Probe for Evaluating the Contribution of the Oxan-4-ylmethoxy Ether Moiety

The 6-position oxan-4-ylmethoxy group is a conserved feature across a family of cataloged nicotinamide derivatives (CAS 2034279-25-7, 2034278-67-4, 2034449-11-9) [2]. Procuring the target compound alongside its des-ether or alternative-ether analogs enables quantitative assessment of the oxan-4-ylmethoxy group's contribution to solubility, metabolic stability, permeability, and target binding, supporting rational truncation or replacement in lead optimization.

Quote Request

Request a Quote for 6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.